molecular formula C30H54O4 B1206053 25(R)-Hydroxyprotopanaxadiol CAS No. 83349-37-5

25(R)-Hydroxyprotopanaxadiol

Cat. No.: B1206053
CAS No.: 83349-37-5
M. Wt: 478.7 g/mol
InChI Key: VKYVIIIEJKSVBR-XHJPDDKBSA-N
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Description

25®-Hydroxyprotopanaxadiol: is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. This compound is a type of dammarane-type triterpenoid saponin, which is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Chemistry: 25®-Hydroxyprotopanaxadiol is used as a starting material for the synthesis of various bioactive compounds. Its unique structure allows for the creation of derivatives with potential therapeutic applications.

Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to modulate signaling pathways involved in inflammation and apoptosis.

Medicine: 25®-Hydroxyprotopanaxadiol has been investigated for its potential in treating various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the formulation of health supplements and herbal medicines. Its extraction and purification processes are optimized for large-scale production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25®-Hydroxyprotopanaxadiol typically involves the hydrolysis of ginsenosides, which are glycosides found in ginseng. The hydrolysis process can be carried out using acidic or enzymatic methods. Acidic hydrolysis involves the use of strong acids like hydrochloric acid under controlled conditions, while enzymatic hydrolysis uses specific enzymes such as β-glucosidase to selectively cleave the glycosidic bonds.

Industrial Production Methods: Industrial production of 25®-Hydroxyprotopanaxadiol often involves the extraction of ginsenosides from ginseng roots followed by hydrolysis. The extraction process usually employs solvents like ethanol or methanol. After extraction, the ginsenosides are subjected to hydrolysis to yield 25®-Hydroxyprotopanaxadiol. The product is then purified using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 25®-Hydroxyprotopanaxadiol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert 25®-Hydroxyprotopanaxadiol into its reduced forms using agents like sodium borohydride.

    Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups. For example, hydroxyl groups can be substituted with halogens using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Reduced forms like alcohols.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 25®-Hydroxyprotopanaxadiol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins. The compound also has neuroprotective effects by inhibiting oxidative stress and reducing neuronal damage.

Comparison with Similar Compounds

    Protopanaxadiol: Another dammarane-type triterpenoid found in ginseng with similar pharmacological properties.

    Ginsenoside Rg3: A ginsenoside that also exhibits anti-cancer and anti-inflammatory effects.

    Ginsenoside Rh2: Known for its anti-cancer properties and ability to induce apoptosis in cancer cells.

Uniqueness: 25®-Hydroxyprotopanaxadiol is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological profile. Compared to other similar compounds, it has shown a higher potency in certain biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54O4/c1-25(2,33)13-9-14-30(8,34)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-34H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYVIIIEJKSVBR-XHJPDDKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@](C)(CCCC(C)(C)O)O)C)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003342
Record name Dammarane-3,12,20,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83349-37-5
Record name Dammarane-3,12,20,25-tetrol, (3beta,12beta,20R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083349375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dammarane-3,12,20,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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